2-[4-(Hydroxymethyl)phenoxy]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFLEHVZZDTNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Classification Within Organic Chemistry
2-[4-(Hydroxymethyl)phenoxy]acetonitrile is an aromatic compound characterized by a unique arrangement of functional groups that contribute to its chemical properties and reactivity. Its structure consists of a central benzene (B151609) ring substituted with a hydroxymethyl group (-CH₂OH) and a cyanomethoxy group (-OCH₂CN) at the para (1,4) positions.
This molecule can be classified in several ways within organic chemistry. It is an aryl ether , due to the oxygen atom connecting the benzene ring to the acetonitrile (B52724) group. It is also a nitrile , containing the -C≡N functional group. Furthermore, the presence of a hydroxyl group makes it an alcohol . This multifunctional nature makes it a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123226-38-0 |
| Appearance | White to off-white solid |
| Melting Point | 88-92 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), and dimethyl sulfoxide (B87167) |
Research Significance in Contemporary Chemical Synthesis and Methodologies
The significance of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile in contemporary chemical synthesis lies in its potential as a versatile intermediate for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The phenoxyacetonitrile (B46853) scaffold is a common structural motif in a variety of biologically active compounds.
The reactivity of this compound is dictated by its three main functional groups:
The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility allows for the introduction of a wide range of other functional groups.
The Hydroxymethyl Group: The primary alcohol functionality of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.
The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can modulate the biological activity of the final product.
A common synthetic route to this compound is the Williamson ether synthesis . wikipedia.orgtcichemicals.com This method involves the reaction of 4-hydroxybenzyl alcohol with chloroacetonitrile (B46850) in the presence of a base. masterorganicchemistry.comjk-sci.com The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, forming a phenoxide ion that then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile to form the ether linkage. masterorganicchemistry.comjk-sci.com
Table 2: Plausible Synthesis of this compound via Williamson Ether Synthesis
| Reactants | Reagents | Product | Reaction Type |
|---|---|---|---|
| 4-Hydroxybenzyl alcohol, Chloroacetonitrile | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | This compound | Nucleophilic Substitution (SN2) |
Computational and Theoretical Chemical Investigations
Molecular Geometry and Conformational Analysis
Molecular geometry pertains to the three-dimensional arrangement of atoms in a molecule, which fundamentally determines its physical and chemical properties. Conformational analysis, a subset of this study, involves the investigation of different spatial arrangements (conformers) that arise from the rotation around single bonds.
The structure of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile is defined by several key geometric features: the planar phenyl ring, the ether linkage, the hydroxymethyl group, and the acetonitrile (B52724) moiety. The geometry can be predicted by considering the hybridization of each central atom. For instance, the carbon atoms of the benzene (B151609) ring are sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°. The carbon atom in the hydroxymethyl group (-CH₂OH) is sp³ hybridized, resulting in a tetrahedral geometry.
Table 1: Predicted Geometrical Parameters for this compound
| Molecular Fragment | Central Atom Hybridization | Predicted Geometry | Approximate Bond Angle |
|---|---|---|---|
| Phenyl Ring | sp² | Trigonal Planar | ~120° |
| Ether Linkage (C-O-C) | sp³ | Bent | ~109.5° - 118° |
| Hydroxymethyl (-CH₂OH) | sp³ | Tetrahedral | ~109.5° |
Electronic Structure and Quantum Chemical Properties
Quantum chemical calculations are essential for elucidating the electronic properties of a molecule. Methods like DFT, often using functionals such as B3LYP, can provide detailed information about molecular orbitals, charge distribution, and reactivity. researchgate.netresearchgate.net
Key electronic properties for this compound would include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. researchgate.net The oxygen of the hydroxyl group, the oxygen of the ether, and the nitrogen of the nitrile group would appear as regions of high negative potential (electronegative), making them sites for electrophilic attack and hydrogen bond acceptance. The hydrogen of the hydroxyl group would be a region of high positive potential, identifying it as a hydrogen bond donor site.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. nih.gov The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and the energy required for electronic excitation. For this molecule, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO may be distributed over the phenyl ring and the electron-withdrawing nitrile group.
Dipole Moment: The presence of polar C-O, O-H, and C≡N bonds ensures that the molecule possesses a significant net dipole moment. The magnitude and direction of this dipole would be dependent on the molecule's conformation.
Table 2: Key Quantum Chemical Properties and Their Significance
| Property | Significance | Predicted Characteristics for this compound |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energy. | A moderate gap is expected, suggesting decent stability but potential for reactivity at functional groups. |
| Molecular Electrostatic Potential (MEP) | Maps electron density and predicts sites for intermolecular interactions. | Negative regions on O and N atoms; positive region on hydroxyl H atom. |
Reaction Pathway Modeling and Energetics
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the calculation of transition state structures and activation energies. mdpi.com For this compound, several reaction pathways could be modeled to understand its synthesis and degradation.
One key pathway for modeling would be its synthesis, for example, via a Williamson ether synthesis from a salt of 4-hydroxybenzyl alcohol and a haloacetonitrile. Computational analysis could map the energy profile of this Sₙ2 reaction, identifying the transition state and confirming the reaction's feasibility.
Another area of interest is the molecule's degradation. For instance, modeling the thermo-oxidative degradation process could reveal the weakest bonds and the likely initial steps of decomposition. Studies on a related polystyrene resin containing [4-(hydroxymethyl)phenoxymethyl] units have shown that such processes involve multiple complex steps, including the formation of hydro-peroxides and subsequent generation of products like benzaldehyde (B42025) and phenol (B47542). mdpi.com Similar modeling for this compound could predict its thermal stability and potential breakdown products. Photolysis reactions, as studied with related benzophenone (B1666685) derivatives in acetonitrile, could also be modeled to understand the formation of reactive intermediates like triplet states and ketyl radicals. figshare.com
Table 3: Hypothetical Modeled Reaction Pathway: Oxidation of Hydroxymethyl Group
| Reaction Step | Description | Energetic Parameter to Calculate |
|---|---|---|
| 1. Initial Reactant State | This compound + Oxidant | Ground State Energy |
| 2. Transition State 1 | Formation of the transition state for hydrogen abstraction. | Activation Energy (Ea1) |
| 3. Intermediate Formation | Formation of an intermediate radical species. | Intermediate State Energy |
| 4. Transition State 2 | Transition state for the formation of the final product. | Activation Energy (Ea2) |
Intermolecular Interactions and Supramolecular Assemblies
The functional groups present in this compound enable a variety of intermolecular interactions that govern its macroscopic properties and potential for self-assembly. nih.govcapes.gov.brutwente.nl
The most significant interaction is hydrogen bonding. The hydroxyl (-OH) group is a potent hydrogen bond donor and can also act as an acceptor. nih.gov This allows for the formation of strong, directional interactions with neighboring molecules. The nitrogen atom of the nitrile group and the ether oxygen are also effective hydrogen bond acceptors. nih.gov This combination of donors and acceptors can lead to the formation of robust supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. The hydroxymethyl group, in particular, has been shown to have a strong influence in guiding aggregation processes in phenols. rsc.org
Other important interactions include:
Dipole-Dipole Interactions: Resulting from the molecule's permanent dipole moment, particularly around the polar nitrile and ether functionalities.
π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, contributing to the stability of crystal structures. nih.gov
C-H···π Interactions: The hydrogen atoms on the methylene (B1212753) groups or the phenyl ring can interact with the electron cloud of an adjacent phenyl ring.
These varied non-covalent interactions can guide the molecule's self-assembly into well-defined supramolecular architectures. rsc.orgnih.gov The specific arrangement, or polymorphism, in the solid state would depend on the delicate balance of these competing interactions, which can be influenced by crystallization conditions. rsc.org Computational studies can be employed to estimate the energies of these different interactions and predict the most stable crystal packing arrangements. researchgate.net
Table 4: Potential Intermolecular Interactions in this compound
| Interaction Type | Participating Functional Group(s) | Relative Strength |
|---|---|---|
| Hydrogen Bonding (Donor-Acceptor) | -OH (donor); -OH, -O- (ether), -C≡N (acceptors) | Strong |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Moderate |
| Dipole-Dipole Interactions | -C≡N, -O- (ether), -OH | Moderate |
| C-H···π Interactions | C-H bonds ↔ Phenyl Ring | Weak |
Applications As a Building Block in Advanced Organic Synthesis
Intermediate in Complex Organic Molecule Construction
The strategic placement of reactive functional groups makes 2-[4-(Hydroxymethyl)phenoxy]acetonitrile a valuable intermediate in multi-step syntheses. The hydroxymethyl and acetonitrile (B52724) moieties can be manipulated either independently or sequentially to construct elaborate molecular frameworks.
Reactivity of the Hydroxymethyl Group : The primary alcohol can undergo various transformations. It can be oxidized to an aldehyde, providing a gateway for carbon-carbon bond-forming reactions such as Wittig, Grignard, or aldol (B89426) reactions. Further oxidation yields a carboxylic acid, which can participate in esterifications or amide bond formations. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.
Reactivity of the Acetonitrile Group : The nitrile functionality is also a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride, affords a primary amine. This amine can then be used in a variety of subsequent reactions, including the formation of amides, sulfonamides, or imines.
The presence of the stable phenoxy ether linkage provides rigidity and a defined spatial arrangement to the molecule, which is crucial when planning the total synthesis of complex targets. nih.gov The late-stage derivatization of such intermediates is a recognized strategy for the efficient synthesis of complex molecules, including drug metabolites. nih.gov
Precursor for Specific Chemical Scaffolds
Beyond its role as a linear intermediate, this compound can serve as a precursor for the synthesis of specific chemical scaffolds, particularly heterocyclic systems. The dual functionality allows for intramolecular reactions to form cyclic structures after suitable modifications.
For example, the selective transformation of one functional group can set the stage for a subsequent cyclization reaction with the other.
Oxidation and Reductive Amination : Oxidation of the hydroxymethyl group to an aldehyde, followed by reduction of the nitrile to an amine, could create a precursor for an intramolecular reductive amination, potentially leading to the formation of a nitrogen-containing heterocyclic ring.
Nitrile Hydrolysis and Intramolecular Esterification : Hydrolysis of the nitrile to a carboxylic acid would produce 4-(hydroxymethyl)phenoxyacetic acid. This molecule could then undergo an intramolecular esterification (lactonization) to form a seven-membered lactone ring, a scaffold present in various natural products.
The synthesis of diverse scaffolds from functionalized precursors is a cornerstone of medicinal chemistry and materials science, enabling the exploration of new chemical space.
Design Principles in Chemical Linker Systems
The 4-(hydroxymethyl)phenoxy core of the molecule is a fundamental component in the design of advanced chemical linker systems, particularly self-immolative linkers used in prodrugs and antibody-drug conjugates (ADCs). nih.govrsc.org These linkers are engineered to release an active molecular payload in response to a specific trigger. rsc.orgrsc.org
A typical self-immolative system consists of three parts: a trigger, the self-immolative linker, and the payload (e.g., a drug). The linker connects the trigger to the payload and is designed to fragment and release the payload once the trigger is activated. reading.ac.uk The 4-(hydroxymethyl)benzyl alcohol scaffold is widely used for this purpose due to its ability to undergo a 1,6-elimination reaction. nih.gov
Mechanism of Action:
Trigger Activation : An external stimulus (e.g., an enzyme or a change in pH) cleaves the bond between the trigger and the linker's phenolic oxygen.
Electronic Cascade : This cleavage exposes a free phenol (B47542), which initiates a spontaneous electronic cascade through the aromatic ring.
Payload Release : The cascade results in the formation of a transient quinone methide intermediate, leading to the cleavage of the bond at the benzylic position (the hydroxymethyl group) and the release of the attached payload. nih.govrsc.org
This compound is an ideal precursor for such linkers. The hydroxymethyl group serves as the attachment point for the drug payload, while the cyanomethoxy group at the phenolic position can be replaced by a trigger moiety. The design of these systems allows for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity. nih.gov
| Component | Function | Example Moiety | Role of this compound |
|---|---|---|---|
| Trigger | Initiates the release mechanism upon encountering a specific biological environment (e.g., an enzyme). | Enzyme-cleavable peptide (e.g., Val-Ala), β-glucuronide. nih.govnih.gov | The cyanomethoxy group would be replaced by the trigger. |
| Self-Immolative Linker | Connects the trigger and payload; fragments upon trigger activation to release the payload. | p-Aminobenzyl alcohol (PABA) or p-Hydroxybenzyl alcohol (PHBA). rsc.org | Provides the core 4-(hydroxymethyl)phenoxy scaffold. |
| Payload (Drug) | The active therapeutic agent to be released at the target site. | Doxorubicin, Paclitaxel. nih.gov | The payload would be attached to the hydroxymethyl group. |
Utilization in Polymer Chemistry and Resin Development
The reactive hydroxymethyl group allows this compound to be incorporated into polymers, either as a monomer or as a modifying agent for existing resins.
As a Monomer : It can participate in step-growth polymerizations. For instance, it can react with diacids or diacyl chlorides to form polyesters, or with diisocyanates to form polyurethanes. In these cases, it would act as a chain-terminating monomer unless it is first modified to be difunctional. However, it can be used to control molecular weight or to introduce specific end-groups to the polymer chain.
As a Modifying Agent : The molecule can be grafted onto existing polymer backbones that have reactive sites. More commonly, it can be first modified to introduce a polymerizable group. For example, esterification of the hydroxymethyl group with acryloyl chloride would yield a vinyl monomer that can participate in radical chain-growth polymerization. This allows the unique properties of the phenoxyacetonitrile (B46853) moiety to be incorporated into the side chains of a polymer. Such modifications are crucial for developing high-performance polymers with tailored thermal and mechanical properties. scispace.com The incorporation of different monomers is a key strategy to achieve desired characteristics like a high degree of conversion and good resistance to degradation. researchgate.net
| Polymer Type | Role of this compound | Required Modification | Potential Properties |
|---|---|---|---|
| Polyesters | Co-monomer / End-capper | None (reacts with diacids) | Modified thermal stability, introduction of nitrile functionality. |
| Polyurethanes | Co-monomer / End-capper | None (reacts with diisocyanates) | Enhanced rigidity, specific functional end-groups. |
| Polyacrylates / Polymethacrylates | Pendant side group | Esterification of the -CH₂OH group with (meth)acryloyl chloride. | Modified refractive index, improved solvent resistance. |
Role in Catalyst Design and Ligand Synthesis
In the field of coordination chemistry and catalysis, this compound serves as a valuable precursor for the synthesis of specialized ligands. The phenoxy moiety is a common feature in ligands used for transition-metal-catalyzed reactions, such as polymerization. nih.gov The nitrile and hydroxymethyl groups can be chemically transformed to introduce effective coordinating atoms.
Synthesis of Schiff Base Ligands : A common strategy involves the oxidation of the hydroxymethyl group to an aldehyde. The resulting formyl group can then be readily condensed with a primary amine to form a Schiff base (imine). If a diamine is used, a bidentate or multidentate ligand can be formed, which can chelate to a metal center. Such Schiff base metal complexes are widely studied for their catalytic activity in various organic transformations. mdpi.com
Modification of the Nitrile Group : The nitrile group itself can act as a weak ligand for some transition metals. nih.gov More often, it is converted into other functional groups with stronger coordinating abilities. For example, hydrolysis to an amide or carboxylic acid, or reduction to an amine, provides oxygen or nitrogen donor atoms that can form stable complexes with a wide range of metal ions.
The modular synthesis of such ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complex, which in turn controls its catalytic activity and selectivity. nih.gov
Advanced Analytical Methodologies for Chemical Research
Spectroscopic Techniques for Mechanistic and Structural Elucidation (beyond basic identification)
Advanced spectroscopic methods are indispensable for a detailed understanding of the molecular structure and behavior of "2-[4-(Hydroxymethyl)phenoxy]acetonitrile". These techniques provide insights into the electronic environment of atoms, bond vibrations, and fragmentation patterns, which are critical for mechanistic studies and unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic ¹H and ¹³C NMR are standard for identification, advanced NMR experiments provide deeper structural insights. For "this compound," techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the methylene (B1212753) carbons of the hydroxymethyl and acetonitrile (B52724) moieties. bhu.ac.in Two-dimensional NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to establish connectivity between protons and carbons, confirming the ether linkage and the substitution pattern on the aromatic ring. The Nuclear Overhauser Effect (NOE) can be used to probe spatial relationships between protons, helping to confirm the conformation of the molecule. bhu.ac.in The chemical shifts are sensitive to the solvent used, with deuterated solvents like chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) being common choices. docbrown.info
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental formula of the compound, providing a higher level of confidence than nominal mass measurements. Tandem mass spectrometry (MS/MS) is used for structural elucidation by analyzing the fragmentation patterns of the molecular ion. For "this compound," characteristic fragmentation would likely involve cleavage of the C-C bond next to the oxygen (α-cleavage), loss of the hydroxymethyl group, or cleavage of the ether bond. libretexts.orgmiamioh.edu The nitrile group and the aromatic ring contribute to the stability of the molecular ion. libretexts.org Chemical ionization (CI), using reagents like acetonitrile, can be employed to generate adduct ions, and their subsequent fragmentation can provide specific structural information. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Beyond simple functional group identification, advanced IR techniques can be used for mechanistic studies. For instance, in situ FT-IR spectroscopy can monitor changes in vibrational frequencies in real-time. temple.edu The nitrile (C≡N) stretch in "this compound" is a sensitive probe of its local environment. nih.govnih.gov Changes in the position and intensity of this band can indicate interactions with solvents, reactants, or catalysts. Similarly, the O-H stretching frequency of the hydroxymethyl group provides information on hydrogen bonding, which can be crucial in understanding reaction pathways. temple.edu
Chromatographic and Separation Methods for Reaction Purity and Intermediate Isolation
Chromatographic techniques are fundamental for assessing the purity of "this compound" synthesized in a reaction and for isolating any potential intermediates.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product and for quantitative analysis. A reversed-phase HPLC method would typically be developed. nih.gov The choice of stationary phase, often a C18 column, and mobile phase composition is critical for achieving good separation. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent, most commonly acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.govdphen1.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components, from polar starting materials to the less polar product, within a reasonable timeframe. lcms.cz Method development involves optimizing parameters such as the gradient profile, flow rate, and column temperature to maximize resolution between the target compound and any impurities or byproducts. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction. researchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica gel) and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The choice of eluent is crucial and is determined by the polarity of the compounds to be separated. researchgate.net For the synthesis of "this compound," TLC can quickly indicate the reaction's completion and reveal the presence of any byproducts, guiding the workup and purification strategy. researchgate.netnih.gov
Isolation of Intermediates: In complex reaction pathways, the isolation of transient intermediates can be crucial for mechanistic understanding. Techniques like flash column chromatography, which is a preparative version of TLC, or preparative HPLC can be used. These methods allow for the separation and collection of larger quantities of specific compounds from a mixture, enabling their subsequent characterization by spectroscopic techniques.
| Method | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Analytical HPLC | Reversed-Phase C18 | Acetonitrile/Water gradient (with 0.1% Formic Acid) researchgate.netlcms.cz | Purity assessment, quantitative analysis of the final product. |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixture | Rapid reaction monitoring, qualitative assessment of purity. researchgate.net |
| Preparative Chromatography (Flash/Prep-HPLC) | Silica Gel or Reversed-Phase C18 | Optimized based on TLC/analytical HPLC results. | Isolation of the final product for purification; separation of reaction intermediates for characterization. |
In Situ Monitoring of Chemical Transformations and Reaction Progress
The ability to monitor chemical reactions in real time provides invaluable data on reaction kinetics, mechanism, and endpoint determination, leading to improved process control and safety. Process Analytical Technology (PAT) is a framework that utilizes such in situ monitoring to ensure final product quality is built into the manufacturing process from the start. mt.comdissolutiontech.comglobalresearchonline.netstepscience.com
Spectroscopic Probes: For the synthesis of "this compound," which could involve the reaction of 4-hydroxybenzyl alcohol with chloroacetonitrile (B46850), in situ spectroscopic probes can be inserted directly into the reaction vessel.
FT-IR/Raman Spectroscopy: These techniques are well-suited for real-time monitoring. An attenuated total reflectance (ATR) FT-IR probe or a Raman probe can track the concentration of reactants and products by measuring the intensity of their characteristic vibrational bands. For example, one could monitor the disappearance of the broad O-H stretch of the phenolic group in 4-hydroxybenzyl alcohol and the appearance of the sharp C≡N stretch of the product. This data allows for the generation of concentration profiles over time, from which reaction rates and kinetic parameters can be calculated.
This approach of continuous, real-time quality assurance is a core benefit of PAT implementation. globalresearchonline.net It allows for a dynamic understanding and control of the manufacturing process, moving away from reliance solely on final product testing. dissolutiontech.comstepscience.comnih.gov
| PAT Tool | Parameter Monitored | Information Gained |
|---|---|---|
| In Situ FT-IR/Raman Spectroscopy | - Disappearance of reactant peaks (e.g., phenolic O-H stretch of 4-hydroxybenzyl alcohol).
| - Real-time reaction kinetics.
|
| In-line Chromatography (e.g., HPLC) | Concentration of reactants, intermediates, product, and byproducts via automated sampling. stepscience.com | - Detailed reaction profiling.
|
Future Perspectives and Emerging Research Domains
Sustainable Synthesis and Green Chemistry Innovations
The future synthesis of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of hazardous substances and environmental impact. A primary focus is the development of sustainable alternatives to traditional synthetic routes, such as the Williamson ether synthesis.
Current research in green chemistry for aryl ether synthesis, a key step in forming the core structure of this compound, is exploring several innovative approaches. These include the use of catalytic amounts of reagents instead of stoichiometric quantities, the application of less toxic and more environmentally friendly solvents, and the optimization of reaction conditions to minimize energy consumption and waste. numberanalytics.com For instance, advancements in the Williamson ether synthesis are being pursued to enable the use of low-cost, non-carcinogenic alkylating agents, thereby avoiding significant salt production. acs.orgresearchgate.net One promising avenue is the catalytic Williamson ether synthesis (CWES) conducted at high temperatures, which can convert alcohols and phenols into ethers with high selectivity and water as the main byproduct. acs.orgresearchgate.net
Furthermore, solvent-free reaction conditions are being investigated for the etherification of phenols, which could dramatically reduce the environmental footprint of the synthesis. researchgate.net The use of solid bases like sodium bicarbonate or potassium carbonate under solvent-free conditions has shown to be an efficient and environmentally friendly method for producing aryl ethers. researchgate.net Additionally, the use of water as a solvent in metal-free arylation reactions of alcohols is a significant step towards greener chemical processes. researchgate.net
Another key aspect of sustainable synthesis is the use of renewable starting materials. The hydroxymethyl group on the phenyl ring of this compound offers a potential link to bio-based feedstocks, as molecules like 5-hydroxymethylfurfural (B1680220) (HMF) are readily derived from biomass. mdpi.com Research into converting such platform molecules into valuable chemical intermediates is a burgeoning field.
| Parameter | Traditional Williamson Ether Synthesis | Emerging Green Alternatives |
|---|---|---|
| Solvents | Often uses polar aprotic solvents (e.g., DMF, DMSO) | Water, bio-based solvents, or solvent-free conditions researchgate.net |
| Catalysts | Often requires stoichiometric amounts of strong base | Phase-transfer catalysts, recyclable solid catalysts, metal-free systems numberanalytics.com |
| Byproducts | Significant salt waste | Water is often the primary byproduct acs.orgresearchgate.net |
| Energy Consumption | Can require high temperatures for extended periods | Microwave-assisted synthesis, optimized thermal conditions numberanalytics.com |
Exploration of Novel Reactivity and Catalysis Paradigms
The unique combination of a hydroxymethyl group, a phenoxy ether linkage, and a nitrile function in this compound opens up a wide array of possibilities for novel chemical transformations. Future research will likely focus on leveraging this multifunctionality to create complex molecular architectures.
The hydroxymethyl group is a versatile handle for a variety of chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, providing access to a diverse range of derivatives. nih.gov The selective hydroxylation of aromatic compounds is a challenging but important reaction in synthetic chemistry, often employing biocatalytic methods with enzymes like cytochrome P450 monooxygenases. nih.gov
The nitrile group is also a key functional group for further transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures. The development of novel catalysts for these transformations is an active area of research. For instance, transition metal catalysts are being explored for the direct functionalization of C-H bonds in aromatic compounds, which could lead to new ways of modifying the phenyl ring of this compound. rsc.org
Furthermore, the ether linkage, while generally stable, can be a site for cleavage under specific conditions, offering another point of molecular diversity. The development of catalytic systems that can selectively activate and cleave C-O bonds is a frontier in organic synthesis.
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehydes, Carboxylic Acids |
| Hydroxymethyl (-CH₂OH) | Esterification | Esters |
| Hydroxymethyl (-CH₂OH) | Nucleophilic Substitution (after conversion to leaving group) | Ethers, Amines, Halides |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acids, Amides |
| Nitrile (-CN) | Reduction | Primary Amines |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Sulfonated Derivatives |
Integration with High-Throughput and Automated Synthesis Platforms
The synthesis and screening of derivatives of this compound can be significantly accelerated through the use of high-throughput and automated synthesis platforms. These technologies enable the rapid generation and evaluation of large libraries of compounds, which is crucial for drug discovery and materials science. novalix.com
Automated synthesis platforms can perform multi-step reactions with high precision and reproducibility, minimizing human error and allowing for 24/7 operation. researchgate.net For a molecule like this compound, an automated platform could be programmed to perform a series of derivatization reactions on the hydroxymethyl or nitrile groups, using a variety of building blocks to create a diverse library of related compounds. synplechem.com This approach is particularly valuable for structure-activity relationship (SAR) studies, where understanding the impact of small molecular changes on biological activity is key. sumitomo-chem.co.jp
High-throughput experimentation (HTE) platforms can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for the synthesis of this compound and its derivatives. novalix.com This can include screening different catalysts, solvents, temperatures, and reactant ratios in parallel, dramatically reducing the time required for process optimization. The integration of HTE with automated synthesis allows for a closed-loop system where new reaction conditions can be designed, tested, and analyzed in a continuous cycle.
The development of focused compound libraries based on the this compound scaffold can be efficiently achieved using these platforms. novalix.com This enables the exploration of a wider chemical space and increases the probability of discovering compounds with desired properties.
Advanced Theoretical Predictions for Compound Design and Optimization
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and reaction outcomes before a single experiment is performed. For this compound, these theoretical approaches can provide valuable insights to guide its synthesis and the design of new derivatives.
Quantum mechanical calculations can be used to predict the reactivity of the different functional groups in the molecule, helping to anticipate the most likely sites for chemical reactions and to design selective transformations. scienceopen.com For example, computational models can predict the activation energies for various reaction pathways, allowing researchers to identify the most favorable conditions for a desired transformation.
Molecular property prediction is another powerful application of computational chemistry. arxiv.org Properties such as solubility, lipophilicity (logP), and potential biological activity can be estimated for virtual libraries of derivatives of this compound. escholarship.orgnih.gov This in silico screening can help to prioritize which compounds to synthesize and test, saving significant time and resources.
Furthermore, computational tools can aid in the design of novel catalysts for the synthesis of this compound. By modeling the interaction between a potential catalyst and the reactants, researchers can design catalysts with improved activity and selectivity. This approach is particularly relevant for developing greener and more efficient synthetic methods.
The integration of machine learning and artificial intelligence with these computational models is expected to further enhance their predictive power, leading to a new era of data-driven molecular design and optimization. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing 2-[4-(Hydroxymethyl)phenoxy]acetonitrile, and what analytical techniques are critical for confirming its structure?
Methodological Answer: Synthesis of nitrile-containing compounds like this derivative often involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized using sulfonyl chlorides and nitriles in the presence of bases (e.g., triethylamine) to introduce functional groups like hydroxyimino . Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure, particularly the hydroxymethyl and phenoxy moieties. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate molecular weight and functional groups. Purification is typically achieved via reverse-phase column chromatography with acetonitrile/water gradients, as demonstrated in pharmaceutical synthesis workflows .
Q. What are the known physical and chemical properties of this compound, and what data gaps exist in current literature?
Methodological Answer: Current data for related acetonitrile derivatives suggest a melting point range of 192–194°C for structurally similar compounds, though properties like log P (log octanol-water partition coefficient), water solubility, and vapor pressure remain uncharacterized for this specific compound . Researchers should prioritize thermogravimetric analysis (TGA) to determine decomposition temperatures and HPLC-based log P measurements to assess hydrophobicity. Stability under varying pH and temperature conditions should also be evaluated usingaccelerated stability studies .
Advanced Research Questions
Q. How can researchers address contradictions in reported toxicity data for this compound?
Methodological Answer: Discrepancies in toxicity profiles (e.g., acute oral toxicity vs. skin irritation) may arise from differences in test models or impurity levels. To resolve these, conduct in vitro assays (e.g., Ames test for mutagenicity, OECD 439 for skin irritation) under standardized conditions . Cross-validate results with computational tools like QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints. Additionally, impurity profiling via LC-MS/MS can identify contaminants that may influence toxicity outcomes .
Q. What strategies are effective in identifying and quantifying degradation products of this compound under varying conditions?
Methodological Answer: Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions are critical. Use HPLC-UV/HRMS with a C18 column (acetonitrile/water mobile phase) to separate and characterize degradation products . For example, oxidative degradation products may include hydroxylated derivatives or nitrile hydrolysis products. Quantify major degradants using calibration curves with reference standards and validate method precision via intra-day/inter-day reproducibility tests .
Q. How can computational chemistry aid in predicting the bioactivity of this compound derivatives?
Methodological Answer: Molecular docking and density functional theory (DFT) calculations can predict interactions with biological targets (e.g., enzymes or receptors). For instance, the hydroxymethyl group’s hydrogen-bonding capacity can be modeled to assess binding affinity. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools like SwissADME can optimize derivatives for improved pharmacokinetics. Structural analogs with chlorophenyl or bis-hydroxyethylamino groups, known for pharmaceutical activity, provide a scaffold for virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
